molecular formula C16H23NO3 B1624270 Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate CAS No. 1000018-26-7

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate

Cat. No. B1624270
M. Wt: 277.36 g/mol
InChI Key: JYMRVVBXWDNNKU-UHFFFAOYSA-N
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Description

“Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate” is a chemical compound with the CAS Number: 1000018-26-7 . It has a molecular weight of 277.36 and its IUPAC name is methyl 2,2,4-trimethyl-3-oxo-1-phenylpentylcarbamate . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO3/c1-11(2)14(18)16(3,4)13(17-15(19)20-5)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate” is a solid compound . It has a molecular weight of 277.36 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • CNS-Active Sulphamoylphenyl Carbamate Derivatives : Research by Bibi et al. (2019) and Odi et al. (2021) on sulphamoylphenyl carbamate derivatives, related to Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate, shows their potential as anticonvulsants. These studies explore the pharmacokinetic and pharmacodynamic profiles of these compounds, highlighting their brain permeability and anticonvulsant activity in rats, suggesting potential therapeutic applications in neurological disorders (Bibi et al., 2019), (Odi et al., 2021).

Chemical Analysis Techniques

  • Gas-Liquid Chromatography : Bromilow and Lord (1976) studied sulphur-containing carbamates, including those similar to Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate, demonstrating their analysis via gas-liquid chromatography. This research is significant for chemical analysis and quality control in various industrial applications (Bromilow & Lord, 1976).

Biological and Environmental Interactions

  • Biological Monitoring : Schettgen et al. (2001) conducted a study on phenmedipham, a compound structurally related to Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate, which highlighted the importance of monitoring such compounds in biological systems, especially in occupational settings. This research is vital for environmental and occupational health (Schettgen et al., 2001).

Chemical Synthesis

  • Green Chemistry in Carbamate Synthesis : Yalfani et al. (2015) researched the synthesis of Methyl N-phenyl carbamate using methyl formate, which is relevant to the eco-friendly production of similar carbamates. This study contributes to the development of sustainable chemical processes (Yalfani et al., 2015).

Pesticide Interaction and Toxicology

  • Interactions with Acetylcholinesterase : Wille et al. (2013) investigated how carbamates, similar to the subject compound, interact with acetylcholinesterase, an enzyme crucial in neurobiology and toxicology. This research provides insights into the safety and mechanism of action of carbamates in biological systems (Wille et al., 2013).

  • Age Comparative Sensitivity to Carbamates : Moser et al. (2010) studied the sensitivity of different age groups to N-methyl carbamates, contributing to our understanding of the age-related effects of carbamate exposure. This has implications for public health and safety, especially concerning the use of carbamates as pesticides (Moser et al., 2010).

Agricultural Applications

  • Nanoparticles for Carbendazim Delivery : Campos et al. (2015) explored the use of nanoparticles for the sustained release of Carbendazim, a methyl benzimidazole carbamate, in agricultural applications. This study is significant for improving the efficiency and reducing the environmental impact of fungicides (Campos et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(2)14(18)16(3,4)13(17-15(19)20-5)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRVVBXWDNNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)C(C1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433496
Record name Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate

CAS RN

1000018-26-7
Record name Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,2,4-trimethyl-3-oxo-1-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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